molecular formula C10H13N5O2 B10987742 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B10987742
M. Wt: 235.24 g/mol
InChI Key: SGYXCHMDMAMFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that features a unique combination of an oxazole ring and a triazole ring. These heterocyclic structures are known for their diverse chemical properties and biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

    Coupling of the Rings: The oxazole and triazole rings are then coupled through a propanamide linker. This step may involve amide bond formation using reagents like carbodiimides (e.g., EDCI) or peptide coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert amide groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole or triazole rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Functionalized oxazole or triazole derivatives

Scientific Research Applications

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, or anticancer agent due to the bioactivity of oxazole and triazole rings.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and metabolic pathways.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide depends on its specific application:

    Antimicrobial Activity: It may inhibit bacterial or fungal enzymes, disrupting essential metabolic processes.

    Anticancer Activity: The compound could interfere with cell division or induce apoptosis in cancer cells by targeting specific proteins or pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1,2,4-triazol-3-yl)acetamide
  • 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1,2,4-triazol-3-yl)butanamide

Uniqueness

Compared to similar compounds, 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide may exhibit unique properties due to the specific length and nature of its propanamide linker. This can influence its binding affinity to biological targets and its overall bioactivity.

Properties

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide

InChI

InChI=1S/C10H13N5O2/c1-6-8(7(2)17-15-6)3-4-9(16)13-10-11-5-12-14-10/h5H,3-4H2,1-2H3,(H2,11,12,13,14,16)

InChI Key

SGYXCHMDMAMFTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=NC=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.